molecular formula C17H17FN6 B6442734 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine CAS No. 2640946-05-8

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine

Cat. No.: B6442734
CAS No.: 2640946-05-8
M. Wt: 324.4 g/mol
InChI Key: GPIBMJGHSUOJTG-UHFFFAOYSA-N
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Description

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and an imidazole ring, which contribute to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-fluoroaniline with piperazine to form 4-(2-fluorophenyl)piperazine. This intermediate is then reacted with 6-chloropyrimidine-1H-imidazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired outcomes. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it may interact with a receptor, altering its signaling and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine can be compared with other similar compounds, such as:

    4-(2-fluorophenyl)piperazin-1-yl derivatives: These compounds share the fluorophenyl-piperazine moiety but differ in the additional functional groups attached.

    Imidazole-containing compounds: These compounds contain the imidazole ring and may have similar biological activities but differ in their overall structure and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-imidazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6/c18-14-3-1-2-4-15(14)22-7-9-23(10-8-22)16-11-17(21-12-20-16)24-6-5-19-13-24/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIBMJGHSUOJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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